molecular formula C52H78 B8650035 6,6,12,12-Tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene CAS No. 264281-52-9

6,6,12,12-Tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene

Cat. No. B8650035
Key on ui cas rn: 264281-52-9
M. Wt: 703.2 g/mol
InChI Key: YHHOWQKHLMRCLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09431145B2

Procedure details

6,12-Dihydroindeno[1,2-b]fluorene (24.03 g) was dissolved in DMSO (372.4 mL, Sigma-Aldrich) and sodium tert-butoxide (56.18 g) was added before heating to 80° C. Octyl bromide (110.6 g, Fluorochem) was added dropwise keeping the temperature below 90° C. The reaction was cooled, dissolved in heptane (2400 mL), washed with water (3×746 mL), dried (Na2SO4) and concentrated to give a dark solid. The solid was refluxed in methanol (480 mL) for 10 minutes, cooled to room temperature and collected by vacuum filtration. The solids were washed with methanol (2×480 mL) and dried to give the product as a dark solid. Yield; 82.56 g. 1H NMR (400 MHz, CDCl3); 7.74 (2H, m), 7.60 (2H, m), 7.32 (6H, m), 2.00 (8H, m), 1.05 (40H, m), 0.80 (12H, m), 0.60 (8H, m).
Quantity
24.03 g
Type
reactant
Reaction Step One
Name
Quantity
372.4 mL
Type
solvent
Reaction Step One
Quantity
56.18 g
Type
reactant
Reaction Step Two
Quantity
110.6 g
Type
reactant
Reaction Step Three
Quantity
2400 mL
Type
solvent
Reaction Step Four
Quantity
480 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[CH2:12][C:11]3[CH:10]=[C:9]4[C:14]5[C:19]([CH2:20][C:8]4=[CH:7][C:6]=3[C:5]=2[CH:4]=[CH:3][CH:2]=1)=[CH:18][CH:17]=[CH:16][CH:15]=5.C[C:22]([CH3:25])([O-])[CH3:23].[Na+].[CH2:27](Br)[CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34]>CS(C)=O.CCCCCCC.CO>[CH2:27]([C:20]1([CH2:5][CH2:13][CH2:1][CH2:2][CH2:3][CH2:23][CH2:22][CH3:25])[C:8]2[C:9](=[CH:10][C:11]3[C:12]([CH2:15][CH2:14][CH2:9][CH2:10][CH2:11][CH2:6][CH2:7][CH3:8])([CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34])[C:13]4[CH:1]=[CH:2][CH:3]=[CH:4][C:5]=4[C:6]=3[CH:7]=2)[C:14]2[C:19]1=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34] |f:1.2|

Inputs

Step One
Name
Quantity
24.03 g
Type
reactant
Smiles
C1=CC=CC=2C=3C=C4C(=CC3CC12)C1=CC=CC=C1C4
Name
Quantity
372.4 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
56.18 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Step Three
Name
Quantity
110.6 g
Type
reactant
Smiles
C(CCCCCCC)Br
Step Four
Name
Quantity
2400 mL
Type
solvent
Smiles
CCCCCCC
Step Five
Name
Quantity
480 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 90° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
WASH
Type
WASH
Details
washed with water (3×746 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a dark solid
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
collected by vacuum filtration
WASH
Type
WASH
Details
The solids were washed with methanol (2×480 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)C1(C2=CC=CC=C2C2=CC=3C(C=4C=CC=CC4C3C=C21)(CCCCCCCC)CCCCCCCC)CCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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